molecular formula C20H34O8 B606191 3-[2-[2-[2-[2-[2-[2-(2-Prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne CAS No. 1351373-46-0

3-[2-[2-[2-[2-[2-[2-(2-Prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne

Cat. No. B606191
CAS RN: 1351373-46-0
M. Wt: 402.48
InChI Key: VVUXHSSWSXTRPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis-propargyl-PEG8 is a PEG derivative containing two propargyl groups. The propargyl groups can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage.

Scientific Research Applications

Application in Lithium-Ion Batteries

A study by Amine et al. (2006) discusses novel silane compounds, including similar ethoxy-based compounds, used as non-aqueous electrolyte solvents in lithium-ion batteries. These molecules can dissolve various lithium salts and provide a good passivation film on graphite anodes, suggesting their potential in enhancing lithium-ion battery performance (Amine et al., 2006).

Application in Polymer Synthesis

Chen, Cheuk, and Tang (2006) synthesized a series of new amphiphilic poly(phenylacetylene)s bearing oligo(ethylene oxide) pendants. These polymers, which include compounds with structural similarities to 3-[2-[2-[2-[2-[2-[2-(2-Prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne, demonstrate potential applications in creating specialized polymers with unique properties (Chen, Cheuk, & Tang, 2006).

Application in Hybrid Nano-Patterns

Loudy et al. (2022) reported on the influence of functional gold nanoparticles on the morphologies of block copolymer thin films, specifically polystyrene-block-poly(vinylbenzyl-3-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)prop-1-yne (PS-b-PVBEG). This research highlights the utility of ethoxy-based compounds in developing advanced materials for nanotechnology applications (Loudy et al., 2022).

Application in Solid-State Polymer Electrolytes

Hooper et al. (1999) investigated a double-comb polysiloxane with ethylene oxide side chains, including compounds similar to the chemical structure . They found that these polymers exhibited high conductivity and promising thermal properties, suggesting their application in solid-state polymer electrolytes (Hooper, Lyons, Moline, & West, 1999).

Application in Biomembrane Adhesives

Yu et al. (2014) described the synthesis and application of a polymer, which includes a similar ethoxy-based monomer, for use as a universal thermally reversible biomembrane adhesive. This polymer can bind to mammalian cell membranes and has potential applications in cell manipulation and tissue engineering (Yu, Yang, Horte, Kizhakkedathu, & Brooks, 2014).

Mechanism of Action

Target of Action

Bis-Propargyl-PEG7, also known as 3-[2-[2-[2-[2-[2-[2-(2-Prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne, is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . The primary targets of this compound are proteins that are marked for degradation by PROTACs .

Mode of Action

Bis-Propargyl-PEG7 contains two propargyl groups at each terminal end . These groups can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield stable triazole linkages . This reaction is often used to attach a PROTAC to a target protein, marking it for degradation .

Biochemical Pathways

The primary biochemical pathway involved in the action of Bis-Propargyl-PEG7 is the ubiquitin-proteasome system . When a PROTAC linked to a target protein via Bis-Propargyl-PEG7 is recognized by an E3 ubiquitin ligase, the target protein is ubiquitinated. This marks the protein for degradation by the proteasome, altering the levels of that protein in the cell .

Pharmacokinetics

The pharmacokinetics of Bis-Propargyl-PEG7 are largely determined by the properties of the PEG (polyethylene glycol) chain. The hydrophilic PEG spacer increases the solubility of the molecule in aqueous media . This can enhance the bioavailability of the compound.

Result of Action

The result of the action of Bis-Propargyl-PEG7 is the degradation of the target protein . By linking a PROTAC to a target protein, Bis-Propargyl-PEG7 enables the selective degradation of that protein. This can have various effects at the molecular and cellular level, depending on the function of the target protein.

Action Environment

The action of Bis-Propargyl-PEG7 can be influenced by various environmental factors. For instance, the efficiency of the copper-catalyzed azide-alkyne Click Chemistry can be affected by the presence of oxygen or variations in pH . Furthermore, the compound should be stored in a dark place under an inert atmosphere at a temperature of -20°C to maintain its stability .

Biochemical Analysis

Biochemical Properties

Bis-Propargyl-PEG7 is a crosslinker containing two propargyl groups at each terminal end . The propargyl groups can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield stable triazole linkages . The hydrophilic PEG spacer increases solubility in aqueous media .

Cellular Effects

Given its role as a linker in the synthesis of PROTACs, it may indirectly influence various cellular processes by facilitating the degradation of target proteins .

Molecular Mechanism

Bis-Propargyl-PEG7 contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This reaction is a key step in the synthesis of PROTACs, which are designed to selectively degrade target proteins within cells .

Temporal Effects in Laboratory Settings

Its stability and degradation would be important factors to consider in the context of PROTAC synthesis and application .

Metabolic Pathways

Its role in the synthesis of PROTACs suggests that it may indirectly influence various metabolic pathways by modulating the levels of target proteins .

Transport and Distribution

Given its role in the synthesis of PROTACs, it may be transported and distributed within cells in a manner that facilitates the selective degradation of target proteins .

Subcellular Localization

As a component of PROTACs, it may be localized to areas of the cell where target protein degradation is desired .

properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O8/c1-3-5-21-7-9-23-11-13-25-15-17-27-19-20-28-18-16-26-14-12-24-10-8-22-6-4-2/h1-2H,5-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVUXHSSWSXTRPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCOCCOCCOCCOCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-[2-[2-[2-[2-[2-[2-(2-Prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne
Reactant of Route 2
Reactant of Route 2
3-[2-[2-[2-[2-[2-[2-(2-Prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne
Reactant of Route 3
Reactant of Route 3
3-[2-[2-[2-[2-[2-[2-(2-Prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne
Reactant of Route 4
Reactant of Route 4
3-[2-[2-[2-[2-[2-[2-(2-Prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne
Reactant of Route 5
Reactant of Route 5
3-[2-[2-[2-[2-[2-[2-(2-Prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne
Reactant of Route 6
Reactant of Route 6
3-[2-[2-[2-[2-[2-[2-(2-Prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.